1-(4-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-(4-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinazolines are known for their broad spectrum of pharmacological activities, making them attractive targets for medicinal chemists
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves the reaction of 2-aminobenzamide derivatives with p-chlorobenzaldehyde under reflux conditions in a suitable solvent such as DMF (dimethylformamide) . The reaction is often catalyzed by transition metals like palladium or nickel, which facilitate the formation of the quinazoline ring through oxidative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and quinazoline positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, catalysts like palladium or nickel.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
1-(4-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure and broader range of biological activities.
4(3H)-quinazolinone: Known for its antimalarial, antitumor, and anticonvulsant properties.
2-aminobenzamide derivatives: Precursors in the synthesis of quinazoline derivatives with diverse pharmacological activities.
Uniqueness
1-(4-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group enhances its potential as an enzyme inhibitor, while the ethyl group at the quinazoline ring may influence its pharmacokinetic properties .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-ethylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-19-16(21)14-5-3-4-6-15(14)20(17(19)22)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWGWVOCRKBYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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